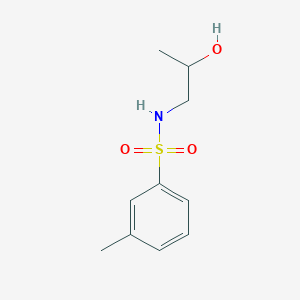
N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a sulfonamide derivative that belongs to the family of arylsulfonamides and is widely used in medicinal chemistry, drug discovery, and biochemical research.
Wissenschaftliche Forschungsanwendungen
N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has been extensively used in scientific research for various applications. One of the major applications of N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide is in the field of medicinal chemistry. N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has been shown to have potent inhibitory activity against carbonic anhydrase IX (CA IX), which is a tumor-associated enzyme that is overexpressed in various types of cancer cells. N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has been investigated as a potential anticancer agent due to its ability to inhibit CA IX, which is involved in tumor growth and metastasis.
N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has also been used in drug discovery as a scaffold for the development of new drugs. The sulfonamide moiety of N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide is a common pharmacophore in many drugs, and N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has been used as a starting point for the design of new sulfonamide-based drugs.
Wirkmechanismus
The mechanism of action of N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has been shown to bind to the active site of CA IX and inhibit its activity, which leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects
N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory activity against CA IX, N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined chemical structure, which makes it easy to characterize and study. However, N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited selectivity for carbonic anhydrase IX, which can make it difficult to study its effects on other targets.
Zukünftige Richtungen
There are several future directions for the study of N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide. One direction is the development of new drugs based on the N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide scaffold. N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has been used as a starting point for the design of new sulfonamide-based drugs, and further research in this area could lead to the development of new drugs for the treatment of cancer and other diseases.
Another direction is the investigation of the mechanism of action of N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide. While N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has been shown to inhibit carbonic anhydrase IX, the exact mechanism of action is not fully understood. Further research in this area could lead to a better understanding of the molecular mechanisms underlying the inhibitory activity of N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide.
Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide. While N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has shown promising results in preclinical studies, more research is needed to determine its safety and efficacy in humans. This research could lead to the development of new treatments for cancer and other diseases.
Synthesemethoden
The synthesis of N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide involves the reaction of 2,5-difluoroaniline with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Eigenschaften
Produktname |
N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide |
|---|---|
Molekularformel |
C12H7F4NO2S |
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7F4NO2S/c13-7-4-5-8(14)11(6-7)17-20(18,19)12-9(15)2-1-3-10(12)16/h1-6,17H |
InChI-Schlüssel |
HOEBYMHPBGXUNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)F)F)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)






![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)





![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)